2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require the use of solvents like ethanol and temperatures around 85°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a bromodomain inhibitor, particularly targeting BRD4, which is involved in various diseases, including cancers.
Biological Research: The compound’s unique structure allows it to interact with specific biological targets, making it useful in studying protein-ligand interactions.
Industrial Applications: Its stability and reactivity make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. For example, as a bromodomain inhibitor, it binds to the acetylated lysine residues on histone proteins, preventing the interaction of bromodomains with chromatin. This inhibition can disrupt the regulation of gene expression, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolo[4,5-b]pyrazine: Known for its c-Met inhibition and GABA A modulating activity.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Used in energetic materials due to its excellent detonation performance.
Uniqueness
2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole stands out due to its specific structural features, such as the combination of a triazole ring with a pyridazine ring and the presence of a sulfonyl group
Properties
Molecular Formula |
C17H26N6O2S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-ethyl-6-[5-(2-methylpropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H26N6O2S/c1-4-15-18-19-16-5-6-17(20-23(15)16)21-7-13-9-22(10-14(13)8-21)26(24,25)11-12(2)3/h5-6,12-14H,4,7-11H2,1-3H3 |
InChI Key |
QLLXQJSGAAOBIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)CC(C)C |
Origin of Product |
United States |
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